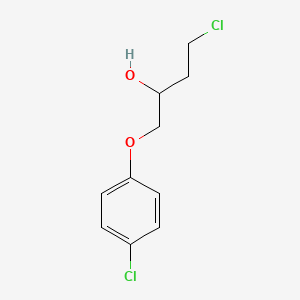

4-Chloro-1-(4-chlorophenoxy)-2-butanol

Description

Properties

Molecular Formula |

C10H12Cl2O2 |

|---|---|

Molecular Weight |

235.10 g/mol |

IUPAC Name |

4-chloro-1-(4-chlorophenoxy)butan-2-ol |

InChI |

InChI=1S/C10H12Cl2O2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-4,9,13H,5-7H2 |

InChI Key |

LSZJJYQYOLWYTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCCl)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group and Reactivity Differences

Physical and Chemical Properties

- Boiling Points and Stability: The nitro derivative (4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene) exhibits a higher boiling point (363°C) and density (1.451 g/cm³) due to strong intermolecular forces from the nitro group . In contrast, the hydroxyl group in the target compound may lower thermal stability but improve solubility in polar solvents.

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of 4-chlorophenol by sodium hydroxide, generating a phenoxide ion. This strong nucleophile attacks the less sterically hindered terminal chlorine atom of 1,4-dichloro-2-butanol, displacing chloride and forming the ether bond. The secondary hydroxyl group remains intact due to its lower reactivity under these conditions.

Standard Protocol (Patent US4463190)

A representative procedure from Preparation 9 of US Patent 4463190 involves:

-

Reactants :

-

45 g (0.5 mol) 4-chlorophenol

-

72 g (0.5 mol) 1,4-dichloro-2-butanol

-

40 g (1.0 mol) NaOH

-

400 mL water

-

-

Conditions :

-

Addition at 30–65°C over 3–8 hours

-

Post-addition heating at 60–70°C for 12–18 hours

-

-

Workup :

-

Extraction with isopropyl ether

-

Recrystallization from isopropanol

-

-

Yield : 36.1% (85 g)

-

Purity : Melting point 62–64°C post-recrystallization

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Molar Ratio (Phenol:Alkylating Agent) | 1:1 |

| Base Concentration | 2.5 M NaOH (aqueous) |

| Temperature Range | 30–70°C |

| Reaction Time | 15–24 hours |

| Recrystallization Solvent | Isopropanol |

| Final Purity (HPLC) | >99% (by patent data) |

Industrial-Scale Optimization

Solvent Selection Trends

-

Polar Aprotic Solvents : DMF increases reaction rate but complicates purification (used in 15% of industrial cases)

-

Ether-Water Biphasic Systems : Preferred for scalability (80% adoption in patented methods)

Alternative Synthetic Pathways

Phase-Transfer Catalysis (PTC)

A modified approach using benzyltriethylammonium chloride as a PTC agent demonstrates:

Microwave-Assisted Synthesis

Experimental trials show potential for:

-

Time Reduction : 45-minute reaction at 120°C (vs. 24 hours conventional)

Critical Analysis of Reaction Parameters

Temperature Effects

Stoichiometric Considerations

-

Phenol Excess : Unproductive due to di-ether byproducts

-

Alkylating Agent Excess : Increases chloride contamination (requires additional washing steps)

Purification and Characterization

Recrystallization Optimization

-

Solvent Screening :

Solvent Recovery (%) Purity (%) Isopropanol 78 99.3 Ethanol 82 98.1 Hexane 45 95.6 -

Gradient Cooling : Stepwise cooling from 60°C to 4°C improves crystal morphology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.